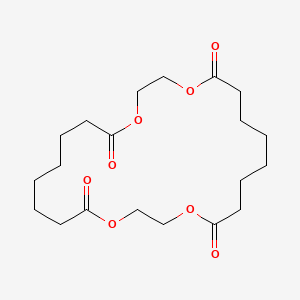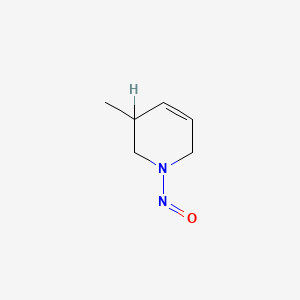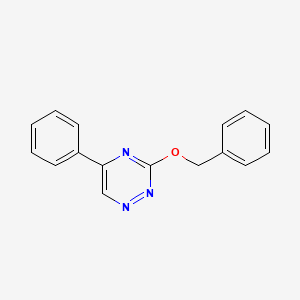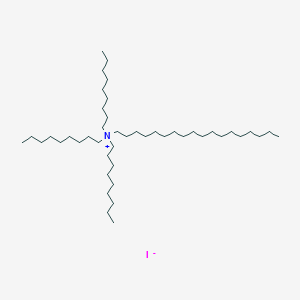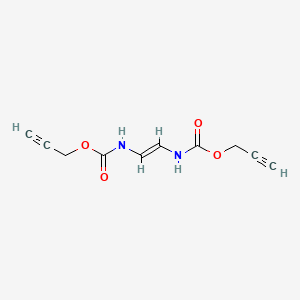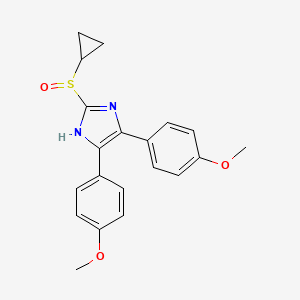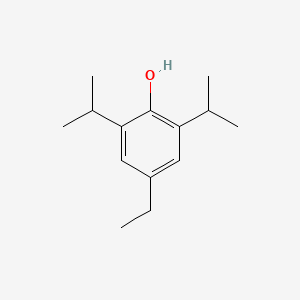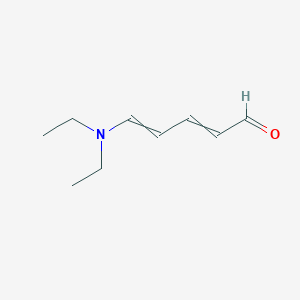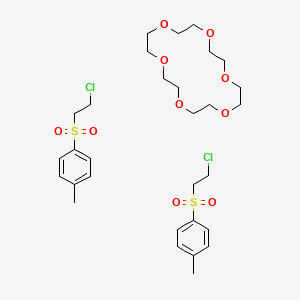
1-(2-Chloroethylsulfonyl)-4-methylbenzene;1,4,7,10,13,16-hexaoxacyclooctadecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chloroethylsulfonyl)-4-methylbenzene;1,4,7,10,13,16-hexaoxacyclooctadecane is a compound that combines two distinct chemical entities: a benzene derivative and a crown ether. The benzene derivative, 1-(2-Chloroethylsulfonyl)-4-methylbenzene, is known for its reactivity due to the presence of the chloroethylsulfonyl group. The crown ether, 1,4,7,10,13,16-hexaoxacyclooctadecane, is a cyclic compound with multiple ether linkages, known for its ability to complex with metal ions.
准备方法
Synthetic Routes and Reaction Conditions
1-(2-Chloroethylsulfonyl)-4-methylbenzene can be synthesized through the electrophilic aromatic substitution of toluene with 2-chloroethanesulfonyl chloride under controlled conditions . The reaction typically involves the use of a Lewis acid catalyst such as aluminum chloride to facilitate the substitution reaction.
1,4,7,10,13,16-hexaoxacyclooctadecane is synthesized through the cyclization of ethylene glycol derivatives in the presence of a strong acid catalyst . The reaction conditions often require high temperatures and vacuum to drive the cyclization to completion.
Industrial Production Methods
Industrial production of 1-(2-Chloroethylsulfonyl)-4-methylbenzene involves large-scale electrophilic aromatic substitution reactions, often conducted in continuous flow reactors to ensure consistent product quality and yield . For 1,4,7,10,13,16-hexaoxacyclooctadecane, industrial synthesis typically involves the use of high-pressure reactors to achieve the necessary cyclization under controlled conditions .
化学反应分析
Types of Reactions
1-(2-Chloroethylsulfonyl)-4-methylbenzene undergoes various chemical reactions, including:
Nucleophilic substitution: The chloroethylsulfonyl group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methyl group on the benzene ring can be oxidized to a carboxylic acid under strong oxidizing conditions.
1,4,7,10,13,16-hexaoxacyclooctadecane primarily participates in complexation reactions with metal ions, forming stable complexes that are useful in various applications .
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are used.
Major Products
Nucleophilic substitution: Products include substituted benzene derivatives with various functional groups depending on the nucleophile used.
Oxidation: The major product is 4-methylbenzoic acid.
科学研究应用
1-(2-Chloroethylsulfonyl)-4-methylbenzene is used in organic synthesis as an intermediate for the preparation of various pharmaceuticals and agrochemicals . Its reactivity makes it a valuable building block for complex molecules.
1,4,7,10,13,16-hexaoxacyclooctadecane is widely used in coordination chemistry for the complexation of metal ions . It is also used in the development of sensors and separation processes due to its ability to selectively bind specific ions .
作用机制
The mechanism of action for 1-(2-Chloroethylsulfonyl)-4-methylbenzene involves the formation of a reactive intermediate during nucleophilic substitution, which then undergoes further reactions to yield the final product . The chloroethylsulfonyl group acts as a leaving group, facilitating the substitution reaction.
For 1,4,7,10,13,16-hexaoxacyclooctadecane, the mechanism involves the formation of a stable complex with metal ions through coordination bonds between the ether oxygen atoms and the metal ion . This complexation is driven by the favorable enthalpy change associated with the formation of multiple coordination bonds.
相似化合物的比较
Similar Compounds
2-Chloroethanesulfonyl chloride: Similar in reactivity but lacks the aromatic ring, making it less versatile in organic synthesis.
Uniqueness
1-(2-Chloroethylsulfonyl)-4-methylbenzene is unique due to the presence of both a reactive chloroethylsulfonyl group and an aromatic ring, providing a versatile platform for further chemical modifications . 1,4,7,10,13,16-hexaoxacyclooctadecane is unique in its ability to form stable complexes with a wide range of metal ions, making it highly valuable in coordination chemistry and industrial applications .
属性
CAS 编号 |
74261-14-6 |
|---|---|
分子式 |
C30H46Cl2O10S2 |
分子量 |
701.7 g/mol |
IUPAC 名称 |
1-(2-chloroethylsulfonyl)-4-methylbenzene;1,4,7,10,13,16-hexaoxacyclooctadecane |
InChI |
InChI=1S/C12H24O6.2C9H11ClO2S/c1-2-14-5-6-16-9-10-18-12-11-17-8-7-15-4-3-13-1;2*1-8-2-4-9(5-3-8)13(11,12)7-6-10/h1-12H2;2*2-5H,6-7H2,1H3 |
InChI 键 |
JACQQTFXGUZKPD-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCl.CC1=CC=C(C=C1)S(=O)(=O)CCCl.C1COCCOCCOCCOCCOCCO1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


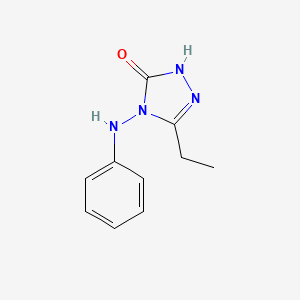
![3-[Bis(methylsulfanyl)methylidene]-1-phenylindolizin-2(3H)-one](/img/structure/B14449877.png)
